molecular formula C25H19N3O5S2 B11630932 prop-2-en-1-yl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11630932
M. Wt: 505.6 g/mol
InChI Key: GUBJGKYTILGSJD-VZCXRCSSSA-N
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Description

PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the final heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with indole, thiazole, and pyrimidine rings. Examples include:

Uniqueness

What sets PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H19N3O5S2

Molecular Weight

505.6 g/mol

IUPAC Name

prop-2-enyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H19N3O5S2/c1-4-11-33-24(32)18-13(2)26-25-28(20(18)17-10-7-12-34-17)23(31)21(35-25)19-15-8-5-6-9-16(15)27(14(3)29)22(19)30/h4-10,12,20H,1,11H2,2-3H3/b21-19-

InChI Key

GUBJGKYTILGSJD-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC=C

Origin of Product

United States

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